1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine
Description
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |
InChI Key |
SEYZVMRTNXIDGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(F)(F)F)N)C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Nucleophilic Aromatic Substitution (Goldberg-Ullmann Coupling)
A prominent method for introducing the trifluoroethyl group onto aromatic systems is the copper(I)-catalyzed nucleophilic aromatic substitution, known as Goldberg-Ullmann coupling. This method has been successfully applied to synthesize aryl 2,2,2-trifluoroethyl sulfides and can be adapted for amination reactions.
- Key reagents: Aryl iodides (including 2,4-dimethylphenyl iodide), 2,2,2-trifluoroethyl thioacetate or related trifluoroethyl precursors, copper(I) bromide catalyst, and primary or secondary amines as solvents and bases.
- Reaction conditions: Typically conducted at elevated temperatures (~110 °C) under an inert atmosphere with amines such as benzylamine serving dual roles as solvent and base.
- Mechanism: The reaction proceeds via in situ generation of trifluoroethyl thiol, which undergoes copper-catalyzed coupling with the aryl halide, followed by aminolysis to yield the trifluoroethyl amine derivative.
- Yields and optimization: Yields depend on the copper source, ligand, solvent, and temperature. For example, copper(I) oxide with imidazole in DMSO achieved up to 88% yield in related sulfide synthesis, indicating potential for high efficiency in amine synthesis as well.
Table 1. Effect of Copper Source on Yield in Related Coupling Reactions
| Entry | Catalyst | Copper mol% | Yield (%) |
|---|---|---|---|
| 1 | Copper(I) oxide (Cu2O) | 100 | 88 |
| 2 | Copper(I) iodide (CuI) | 20 | 27 |
| 3 | Copper(I) bromide (CuBr) | 20 | 29 |
| 4 | Copper(I) bromide (CuBr) + TMEDA | 20 | 61 |
| 5 | None | 0 | 0 |
Note: TMEDA = N,N,N',N'-Tetramethylethylenediamine, a ligand enhancing catalyst performance.
Synthesis of 2,2,2-Trifluoroethyl Thioacetate as a Key Intermediate
The preparation of 2,2,2-trifluoroethyl thioacetate is a crucial step in the copper-catalyzed coupling method. It is synthesized by reacting trifluoroethyl benzenesulfonate with thiolacetic acid in the presence of potassium carbonate in dimethyl sulfoxide (DMSO). The reaction is carried out at 45 °C for 24 hours, followed by vacuum distillation to isolate the thioacetate in approximately 68% yield.
Table 2. Synthesis of 2,2,2-Trifluoroethyl Thioacetate
| Reagent | Amount | Role |
|---|---|---|
| Trifluoroethyl benzenesulfonate | 0.625 mol | Starting material |
| Thiolacetic acid | 1.875 mol | Thiol source |
| Potassium carbonate | 0.925 mol | Base |
| Dimethyl sulfoxide (DMSO) | 750 mL | Solvent |
| Temperature | 45 °C | Reaction temperature |
| Time | 24 hours | Reaction duration |
| Yield | 68% | Isolated product |
Amination to Form 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine
Following the preparation of trifluoroethyl intermediates, amination is achieved via:
- Reaction of the trifluoroethyl thioacetate with 2,4-dimethylphenyl amines or aryl halides under copper catalysis.
- Use of primary amines (e.g., benzylamine) as solvents and bases facilitates aminolysis of the thioacetate intermediate to yield the desired trifluoroethyl amine.
The general procedure involves stirring the aryl iodide and copper(I) bromide in benzylamine under argon atmosphere at 110 °C, followed by addition of trifluoroethyl thioacetate and continued heating for 6 hours. Workup includes filtration, acid washing, drying, and purification by chromatography.
Comparative Analysis of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related arylalkylamines (Table 1):
Table 1: Structural comparison with analogs. *Estimated based on .
- Key Differences: Trifluoromethyl vs. Fluorine vs. Chlorine: Compared to the chlorinated analog (), the trifluoromethyl group provides greater metabolic resistance but less lipophilicity, impacting pharmacokinetics .
Physicochemical Properties
- Boiling Point and Density: The non-fluorinated analog () has a boiling point of 232.2°C and density of 0.937 g/cm³. The trifluoro derivative likely exhibits a lower boiling point due to increased volatility from fluorine’s electron-withdrawing effects, though molecular weight may offset this trend .
- pKa : The trifluoromethyl group lowers the pKa of the amine (cf. ’s thiourea analog with pKa ~13.7), enhancing solubility in acidic environments .
Biological Activity
1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine, also known by its CAS number 1389320-37-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12F3N
- Molecular Weight : 201.21 g/mol
- CAS Number : 1389320-37-9
Research indicates that compounds containing a trifluoroethyl group often exhibit significant interactions with neurotransmitter systems. For instance, analogs such as N-trifluoroethyldopamine have been studied for their effects on adenylate cyclase activity in the rat striatum. These compounds generally show a dose-dependent stimulation of adenylate cyclase, although the effect may vary significantly based on structural modifications .
Biological Effects
This compound has been evaluated for its relaxant effects on vascular tissues. In studies involving isolated rabbit renal and ear arteries, it was observed that both N-ethyl and N-trifluoroethyldopamine analogs produced relaxant effects without selectivity for dopamine receptors . This suggests that the compound may influence vascular tone through non-specific mechanisms.
Study 1: Vascular Effects
In a comparative study examining various analogs of dopamine, it was found that while traditional dopamine agonists exhibited clear receptor selectivity and efficacy in stimulating adenylate cyclase activity, the trifluoroethyl derivatives demonstrated weaker effects. Specifically, at a concentration of , the N-trifluoroethyldopamine showed minimal stimulation compared to its non-fluorinated counterpart .
Study 2: Toxicological Profile
The safety profile of this compound has not been extensively documented in human studies; however, related compounds have raised concerns regarding toxicity at high doses. For example, phenyl mercuric acetate has shown dose-dependent toxicity in animal models . Further research is necessary to establish the toxicological parameters specific to this amine.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1389320-37-9 | 201.21 g/mol | Weak adenylate cyclase stimulation |
| N-Trifluoroethyldopamine | Not specified | Not specified | Minimal vascular relaxation effect |
| Dopamine | 51-61-6 | 153.18 g/mol | Strong adenylate cyclase stimulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
